molecular formula C27H22N2O4 B10883970 N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide

Cat. No.: B10883970
M. Wt: 438.5 g/mol
InChI Key: BQNRXKCEVAXBMZ-UHFFFAOYSA-N
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Description

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide is a furan-based acetamide derivative with a complex substitution pattern. Its molecular formula is C₂₉H₂₃N₂O₅, featuring a central furan ring substituted with a cyano group (-CN) at position 3, two 4-methoxyphenyl groups at positions 4 and 5, and a 2-phenylacetamide moiety at position 2 (Fig. 1). The methoxy groups enhance solubility in polar solvents, while the aromatic systems contribute to π-π stacking interactions, which may influence its biological activity or crystallographic behavior .

Properties

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide

InChI

InChI=1S/C27H22N2O4/c1-31-21-12-8-19(9-13-21)25-23(17-28)27(29-24(30)16-18-6-4-3-5-7-18)33-26(25)20-10-14-22(32-2)15-11-20/h3-15H,16H2,1-2H3,(H,29,30)

InChI Key

BQNRXKCEVAXBMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions may vary, but often include solvent-free methods or the use of mild heating to facilitate the formation of the desired cyanoacetamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan ring and phenylacetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Antituberculosis Potential

Recent studies indicate that this compound may exhibit significant antituberculosis properties. It acts as an intermediate in synthesizing isoquinoline derivatives known for their antimicrobial effects. In vitro assays have shown that derivatives of similar structures can inhibit Mycobacterium tuberculosis effectively, suggesting that N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide could be a promising scaffold for developing novel antitubercular agents .

Interaction with Biological Targets

The compound's interactions with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Molecular docking studies can provide insights into binding affinities and the specificity of the compound towards target enzymes or receptors .

Case Studies and Research Findings

Research findings suggest that the presence of methoxy groups in the compound enhances its interaction with biological targets, potentially leading to increased efficacy against various diseases. Further studies are needed to elucidate its full therapeutic potential and safety profile .

In one study focusing on related compounds, derivatives were synthesized and tested for their antitubercular activity, demonstrating MIC values ranging from 4 to 64 μg/mL against M. tuberculosis. These findings support the notion that structural modifications can yield potent new therapeutic agents based on the phenylacetamide scaffold .

Mechanism of Action

The mechanism of action of N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its derivatives may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Structural Features :

  • Furan core : Provides rigidity and planar geometry.
  • 4-Methoxyphenyl substituents : Improve lipophilicity and metabolic stability.
  • 2-Phenylacetamide : A common pharmacophore in antimicrobial and antifungal agents .

This section compares the target compound with structurally or functionally related derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues
Compound Name Molecular Formula Substituents (Positions) Key Differences Reference
N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]-2-chloroacetamide C₂₁H₁₇ClN₂O₂ 4-Methylphenyl (4,5), -Cl (acetamide) Methyl vs. methoxy groups; chloro vs. phenylacetamide
N-[3-cyano-4,5-dithiophen-2-ylfuran-2-yl]-2-chloroacetamide C₁₅H₉ClN₂O₂S₂ Thiophene (4,5) Thiophene vs. methoxyphenyl; chloro vs. phenylacetamide
N-(benzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide C₁₆H₁₄N₂O₂S Benzothiazole core, 4-methoxyphenyl Benzothiazole vs. furan core
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide C₁₅H₁₄BrNO₂ Bromophenyl, methoxyphenyl Single aromatic system vs. fused furan

Key Observations :

  • Core Heterocycle : Benzothiazole derivatives (e.g., ) exhibit distinct electronic properties due to sulfur’s electronegativity, whereas the furan core in the target compound may favor planar stacking interactions.
Physicochemical Properties
Property Target Compound N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]-2-chloroacetamide 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide
Molecular Weight (g/mol) 473.5 364.8 344.2
LogP (Predicted) ~3.8 ~4.2 ~3.5
Solubility Moderate (polar solvents) Low (nonpolar solvents) High (due to bromine polarity)

Notable Trends:

  • The target compound’s methoxy groups reduce LogP compared to methyl-substituted analogues, aligning with its enhanced solubility .
  • Bromine in increases molecular weight but may also improve binding affinity via halogen bonding.

Biological Activity

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to a variety of biological activities, making it a candidate for drug development and therapeutic applications. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Overview

Molecular Formula: C₁₈H₁₅N₃O₄
Molecular Weight: 325.33 g/mol
IUPAC Name: this compound
InChI Key: XXXXXX (specific key not provided)

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives of this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against various pathogens.

Compound MIC (µg/mL) MBC (µg/mL) Pathogens Tested
7b0.22 - 0.25Not specifiedStaphylococcus aureus, E. coli
10Not specifiedNot specifiedVarious pathogens

The derivative 7b demonstrated significant activity against tested pathogens, with a notable reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin. Furthermore, these derivatives exhibited low hemolytic activity, indicating a favorable safety profile for potential therapeutic use .

Anticancer Activity

The anticancer potential of this compound was assessed through in vitro studies against various cancer cell lines. The National Cancer Institute's protocols were employed to evaluate the compound's efficacy.

Results Summary:

Cell Line IC50 (µM) Sensitivity
Leukemia10High
Melanoma>50Low
Lung Cancer>50Low
Breast Cancer>50Low

The compound exhibited low levels of anticancer activity overall, with only leukemia cells showing significant sensitivity at a concentration of 10 µM . Further research is necessary to explore modifications that may enhance its effectiveness against other cancer types.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The presence of cyano and methoxyphenyl groups enhances its reactivity and allows it to participate in various biochemical pathways. Current hypotheses suggest that the compound may act as an inhibitor of key enzymes involved in microbial resistance and cancer cell proliferation .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study:
    • A study demonstrated that derivatives of the compound could synergistically enhance the effects of established antibiotics, leading to lower MIC values when combined with Ciprofloxacin and Ketoconazole .
  • Cytotoxicity Evaluation:
    • In cytotoxicity assays against P-388 murine leukemia cells, several derivatives showed promising results with IC50 values indicating potential for further development .
  • Biofilm Inhibition:
    • The ability of certain derivatives to inhibit biofilm formation was significantly higher than that of traditional antibiotics, suggesting a novel mechanism for combating resistant bacterial strains .

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